Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O4S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(sulfamoylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include tert-butyl carbamate, 4-(sulfamoylmethyl)phenyl isocyanate, and suitable solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum efficiency and yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Mechanism of Action
The mechanism of action of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar chemical properties but different biological activity.
4-(sulfamoylmethyl)phenyl isocyanate: A precursor used in the synthesis of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate.
N-(tert-butoxycarbonyl)-4-aminobenzyl alcohol: Another carbamate derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of the tert-butyl carbamate and sulfamoylmethyl phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(sulfamoylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
WEPMDHYUXLJVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)N |
Origin of Product |
United States |
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